1-(5-Methyl-1,2,4-oxadiazol-3-yl)piperazine
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Overview
Description
1-(5-Methyl-1,2,4-oxadiazol-3-yl)piperazine is a heterocyclic compound that features both an oxadiazole ring and a piperazine ring. The presence of these two rings makes it a compound of interest in various fields, including medicinal chemistry and materials science. The oxadiazole ring is known for its stability and diverse biological activities, while the piperazine ring is commonly found in many pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)piperazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-methyl-1,2,4-oxadiazole-3-carboxylic acid with piperazine under dehydrating conditions. This reaction can be facilitated by using reagents such as thionyl chloride or phosphorus oxychloride to activate the carboxylic acid group, followed by cyclization with piperazine .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methyl-1,2,4-oxadiazol-3-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological and chemical properties .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: It is being investigated for its anti-inflammatory and analgesic properties, making it a candidate for drug development.
Industry: The compound is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)piperazine involves its interaction with specific molecular targets in biological systems. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound can inhibit inflammatory mediators and modulate neurotransmitter activity .
Comparison with Similar Compounds
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound shares the oxadiazole ring but has a furazan ring instead of a piperazine ring.
1,2,4-Oxadiazole derivatives: These compounds have similar core structures but differ in their substituents, leading to variations in their chemical and biological properties.
Uniqueness: 1-(5-Methyl-1,2,4-oxadiazol-3-yl)piperazine is unique due to the combination of the oxadiazole and piperazine rings, which confer distinct chemical reactivity and biological activity. This dual-ring structure enhances its potential as a versatile compound in various applications, from drug development to materials science .
Properties
Molecular Formula |
C7H12N4O |
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Molecular Weight |
168.20 g/mol |
IUPAC Name |
5-methyl-3-piperazin-1-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C7H12N4O/c1-6-9-7(10-12-6)11-4-2-8-3-5-11/h8H,2-5H2,1H3 |
InChI Key |
RGGSNFVJBZMGMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NO1)N2CCNCC2 |
Origin of Product |
United States |
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